Home > Products > Screening Compounds P36514 > 3-tert-butyl-1-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}urea
3-tert-butyl-1-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}urea - 1795085-30-1

3-tert-butyl-1-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}urea

Catalog Number: EVT-2961491
CAS Number: 1795085-30-1
Molecular Formula: C15H19N3OS
Molecular Weight: 289.4
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-((2H-tetrazol-5-yl)methyl)-4-((R)-1-((5r,8R)-8-(tert-butyl)-3-(3,5-dichlorophenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl)-4,4-dimethylpentyl)benzamide (SCH 900822)

  • Compound Description: SCH 900822 is a potent and selective human glucagon receptor (hGCGR) antagonist. It exhibited exceptional selectivity over the human glucagon-like peptide-1 receptor and demonstrated efficacy in lowering glucose levels in preclinical models. []
  • Relevance: While SCH 900822 shares the presence of a tert-butyl group with 1-(Tert-butyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea, its core structure and biological activity differ significantly. It is included due to the shared tert-butyl moiety, highlighting the potential diversity of compounds containing this group. []

1-(4-(4-Amino-3-(4-(2-morpholinoethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea (CHMFL-FLT3-213)

  • Compound Description: CHMFL-FLT3-213 is a potent type II FLT3 kinase inhibitor, specifically targeting the FLT3-ITD mutation common in acute myeloid leukemia (AML). It showed strong inhibitory effects against various FLT3 mutations and demonstrated efficacy in in vivo xenograft models. []
  • Compound Description: Compound 18b is a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3) investigated for its potential in treating psoriasis. It demonstrated significant antipsoriatic effects in a transgenic mouse model. []

(E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine (3)

  • Compound Description: Compound 3 is an N-pyrazolyl imine synthesized via a condensation reaction. [, ]

{tert-butylmethyl[4-(6-{[4-(pyridin-2-yl-)1H-1,2,3-triazol-1-yl]methyl}-1,3-benzothiazol-2-yl)phenyl]carbamate}

  • Compound Description: This compound served as a ligand in the formation of a copper(II) dichloride coordination polymer. []
  • Relevance: Although this compound and 1-(Tert-butyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea both possess a tert-butyl group and a pyridine ring, their core structures differ significantly. The inclusion of this compound emphasizes the diverse structural contexts in which these common moieties can be found. []
  • Compound Description: This series of compounds, including imines (7a-c) and their corresponding secondary amines (8a-b), were synthesized from 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile. The compounds were studied for their structural properties, with a focus on their crystal structures and supramolecular assembly. []
  • Relevance: These compounds share a tert-butyl group with 1-(Tert-butyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea. The imines (7a-c) are structurally related due to the presence of an imine group, although the overall structures differ. The reduction products (8a-b), being secondary amines, are further removed structurally. []

3-tert-Butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy)-pyrazolo[1,5-d][1,2,4]triazine (MRK-016)

  • Compound Description: MRK-016 is a GABAA receptor α5 subtype-selective inverse agonist. It exhibited efficacy in enhancing cognitive performance in preclinical models but was poorly tolerated in elderly human subjects. []

rac-tert-Butyl 2-{5-[(4-{2-[methyl(pyridin-2-yl)amino]ethoxy}phenyl)methyl]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate

  • Compound Description: This chiral molecule, crystallizing as a racemate, is characterized by its thiazolidine ring structure and intermolecular hydrogen bonding patterns. []

1-(5-tert-butyl-2-phényl-2h-pyrazol-3-yl)-3-[2-fluoro-4-(1-méthyl-2-oxo-2,3-dihydro-1h-imidazo[4,5-b]pyridin-7-yloxy)-phényl]-urée and related compounds

  • Compound Description: These compounds are identified as potential therapeutic agents for the treatment of cancer, particularly cancers characterized by RAS mutations. []
  • Relevance: These compounds and 1-(Tert-butyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea share a tert-butyl group and a urea linkage as common structural elements. Additionally, they both contain heterocyclic rings, although the specific rings differ. []

1-(5-tert-butyl-2-aryl-pyrazol-3-yl)-3-[2-fluoro-4-[(3-oxo-4H-pyrido[2,3-b]pyrazin-8-yl)oxy]phenyl]urea derivatives

  • Compound Description: This series of compounds acts as RAF inhibitors and has potential therapeutic applications in treating various diseases, including cancer, inflammation, immune disorders, and fibrotic diseases. []
  • Relevance: These derivatives share a tert-butyl group and a urea linkage with 1-(Tert-butyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea. While they both contain heterocyclic rings, the specific arrangements differ. []

1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796)

  • Compound Description: BIRB 796 is a p38α MAP kinase inhibitor that has undergone human clinical trials for treating autoimmune diseases. [, ]
  • Compound Description: ATAA is an antagonist at N-methyl-D-aspartic acid (NMDA) and (RS)-2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid (AMPA) receptors. []
  • Relevance: Both ATAA and 1-(Tert-butyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea contain a tert-butyl group, but their core structures and biological activities are distinct. []

N-(5-tert-Butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220)

  • Compound Description: AC220 is a highly potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. It has demonstrated a favorable safety and pharmacokinetic profile in humans and is currently in phase II clinical trials for AML. [, ]

4-chloro-2-tert-butyl-5-[2-[[1-[2-[(18) F]fluroethyl]-1H-1,2,3-triazol-4-yl]methyl]phenylmethoxy]-3(2H)-pyridazinone ([(18) F]Fmp2)

  • Compound Description: [(18)F]Fmp2 is a radiotracer developed for myocardial perfusion imaging (MPI) using positron emission tomography (PET). []

tert-Butyl 5-(4-methoxyphenyl)-1-methyl-2-oxopyrrolidin-3-yl carbonate

  • Compound Description: This compound features a tert-butyl carbonate group linked to a pyrrolidinone ring. It is characterized by its envelope conformation and intermolecular hydrogen bonding. []

N-tert-butyl-N-(4-methyl-1,2,3-thiadiazole)-5-yl-N'-(4-me-thyl-1,2,3-thiadiazole)-5-formyl-N'-3,5-dichloropyridin-2-yl-diacylhydrazines

  • Compound Description: This compound, characterized by its thiadiazole and pyridine rings, exhibits weak fungicidal activity but good insecticidal activity against Plutella xylostella L. []
  • Relevance: This compound and 1-(Tert-butyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea both possess a tert-butyl group. They also share similarities in containing heterocyclic rings, although the specific ring systems differ. []

1-(3-(6,7-dimethoxyquinazolin-4-yloxy)phenyl)-3-(5-(1,1,1-trifluoro-2-methylpropan-2-yl)isoxazol-3-yl)urea hydrochloride (CEP-32496)

  • Compound Description: CEP-32496 is a highly potent and orally efficacious inhibitor of BRAF(V600E), a mutated form of the BRAF kinase involved in cancer development. []

1-(3-tert-Butyl-1-phenyl-1H-pyrazol-5-yl)-3-(5-(2-morpholinoethoxy)-2H-chromen-8-yl) Urea Derivatives (1a-c)

  • Compound Description: These derivatives represent a novel type of p38 MAPK inhibitor, synthesized using the Claisen thermal rearrangement of arylpropargyl ethers. []

(2,6-Bis{5-amino-3-tert-butyl-4-[(3-methyl-1,2,4-thiadiazol-5-yl)diazenyl]-1H-pyrazol-1-yl}-4-oxo-1,4-dihydro-1,3,5-triazin-1-ido)methanol(phenol)sodium phenol tetrasolvate

  • Compound Description: This compound is a five-coordinate NaI complex characterized by its triazinide ligand and intricate hydrogen bonding network. []
  • Relevance: This compound and 1-(Tert-butyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea share a tert-butyl group, but their core structures and overall chemical nature are vastly different. []

6-{5-Amino-3-tert-butyl-4-[(E)-(3-methyl-1,2,4-thiadiazol-5-yl)diazenyl]-1H-pyrazol-1-yl}-1,3,5-triazine-2,4(1H,3H)-dione–1-methylpyrrolidin-2-one–water (1/1/1)

  • Compound Description: This compound, containing triazine, pyrazole, and thiadiazole rings, is involved in intermolecular hydrogen bonding and exhibits unique stacking properties. []

Methyl 2-(4-bromophenyl)-1-(5-tert-butyl-1H-pyrazol-3-yl)-1H-benzimidazole-5-carboxylate

  • Compound Description: This compound is notable for its orthogonal arrangement of imidazole and pyrazole rings and its hydrogen-bonded chain structure. []

rel-(2R,5R)-1-Benzoyl-2-tert-butyl-3-methyl

  • Compound Description: This compound features an imidazolidinone ring with tert-butyl and nonafluoropentyl groups in a trans arrangement. []
  • Compound Description: This compound incorporates two imidazolidinone rings linked to a ferrocene unit. It is characterized by its complex structure and specific stereochemistry. [, ]
  • Relevance: This compound and 1-(Tert-butyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea share a tert-butyl group, but their overall structures and chemical nature differ substantially. [, ]
  • Compound Description: This yellow compound is distinguished by its indolizine core, with a methoxy group and two pyridine rings as substituents. []
  • Relevance: Similar to 1-(Tert-butyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea, this compound incorporates a pyridine ring. Although they lack a shared tert-butyl group, their inclusion highlights the potential for structural similarities based on heterocyclic components. []

N-[2-(dimethylamino)-6-[3-(5-methyl-4-phenyl-1H-imidazol-1-yl)propoxy] phenyl]-N'-pentylurea (24) and Analogues

  • Compound Description: This class of compounds represents potent inhibitors of acyl-CoA:cholesterol O-acyltransferase (ACAT) with demonstrated antiatherosclerotic activity. []
  • Relevance: While these compounds and 1-(Tert-butyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea share a urea linkage, their core structures and biological targets are distinct. []

2-{(E)-[(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)imino]methyl}phenol (3)

  • Compound Description: This Schiff base compound was investigated for its structural properties, including its infrared and UV-Vis spectral data. Theoretical studies using DFT and TD-DFT methods were employed to analyze its geometry and electronic transitions. []
  • Compound Description: This compound, featuring a thiophene ring and a trifluoromethyl group, exhibits distinct structural characteristics compared to its 4-methyl and 4-chloro analogues. [, ]

(Z)-5-((1-(4-chloro-2-(trifluoromethyl)benzyl)-1H-indazol-5-yl)methylene)-3-((3R,4R)-3-fluoro-1-methylpiperidin-4-yl)thiazolidine-2,4-dione (26)

  • Compound Description: This compound is a potent and selective inhibitor of estrogen-related receptor 1 (ERR1). It was synthesized via a multi-step process involving a magnesium perchlorate-catalyzed epoxide ring-opening. []
  • Relevance: While this compound and 1-(Tert-butyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea do not share close structural similarities, their inclusion underscores the diverse applications of organic synthesis in drug discovery and the exploration of distinct biological targets. []
  • Compound Description: These esters were synthesized as prodrugs of methyldopa, an antihypertensive agent. They are designed to release methyldopa upon hydrolysis. []

Properties

CAS Number

1795085-30-1

Product Name

3-tert-butyl-1-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}urea

IUPAC Name

1-tert-butyl-3-[(5-thiophen-3-ylpyridin-3-yl)methyl]urea

Molecular Formula

C15H19N3OS

Molecular Weight

289.4

InChI

InChI=1S/C15H19N3OS/c1-15(2,3)18-14(19)17-8-11-6-13(9-16-7-11)12-4-5-20-10-12/h4-7,9-10H,8H2,1-3H3,(H2,17,18,19)

InChI Key

QLRXRVRTMFQZSG-UHFFFAOYSA-N

SMILES

CC(C)(C)NC(=O)NCC1=CC(=CN=C1)C2=CSC=C2

Solubility

soluble

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.